molecular formula C11H16O2 B1262377 Hamavellone B

Hamavellone B

Cat. No. B1262377
M. Wt: 180.24 g/mol
InChI Key: XCRDXWBECXOVPH-OSYLGYGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hamavellone B is a natural product found in Hamigera avellanea with data available.

Scientific Research Applications

Antimalarial Activity

Hamavellone B, a novel compound isolated from the soil fungus Hamigera avellanea, has demonstrated significant antimalarial activity. It exhibited an IC50 of 5.2 µg/mL against malaria, showcasing its potential as an antimalarial agent. However, it also displayed comparable cytotoxicity, indicating the need for further research to understand its safety profile (Isaka et al., 2008).

Synthetic Applications

Research into the synthesis of Hamavellone B has led to the development of chiral oxazaborolidinium ion-catalyzed asymmetric cyclopropanation methodologies. This process enabled the first total synthesis of (+)-Hamavellone B, enhancing our understanding of its structure and potential applications in synthetic chemistry (Shim et al., 2016).

Antiviral Properties

In a study involving deep-sea-derived fungus Aspergillus sydowii, Hamavellone B was identified as one of the compounds with antiviral activities. This research highlights the potential use of Hamavellone B as an antiviral agent, although its specific efficacy and mechanism require further exploration (Niu et al., 2022).

properties

Product Name

Hamavellone B

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(E)-4-[(1R,2R,3R)-2-acetyl-2,3-dimethylcyclopropyl]but-3-en-2-one

InChI

InChI=1S/C11H16O2/c1-7(12)5-6-10-8(2)11(10,4)9(3)13/h5-6,8,10H,1-4H3/b6-5+/t8-,10-,11+/m1/s1

InChI Key

XCRDXWBECXOVPH-OSYLGYGNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@]1(C)C(=O)C)/C=C/C(=O)C

Canonical SMILES

CC1C(C1(C)C(=O)C)C=CC(=O)C

synonyms

hamavellone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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